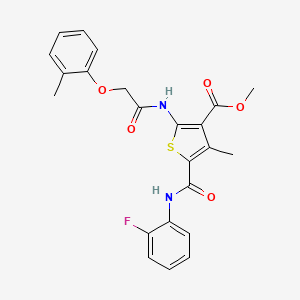![molecular formula C15H19NS B12069078 {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine: is a complex organic compound that features a thiophene ring, a phenyl group, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a substituted benzaldehyde, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation techniques.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like Pd/C and hydrogen gas are typical for hydrogenation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine exerts its effects is primarily through its interaction with specific molecular targets. The thiophene ring and phenyl group allow for π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The amine group can form hydrogen bonds, further stabilizing the interaction with the target protein.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenemethanol share the thiophene ring structure.
Phenyl derivatives: Compounds such as benzylamine and phenethylamine have similar phenyl and amine functionalities.
Uniqueness: What sets {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine apart is the combination of the thiophene ring with a substituted phenyl group and an isopropylamine moiety. This unique structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H19NS |
|---|---|
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
N-[(4-methyl-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C15H19NS/c1-11(2)16-9-13-5-4-12(3)8-15(13)14-6-7-17-10-14/h4-8,10-11,16H,9H2,1-3H3 |
Clé InChI |
XDIURJRWQWRLQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CNC(C)C)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)






